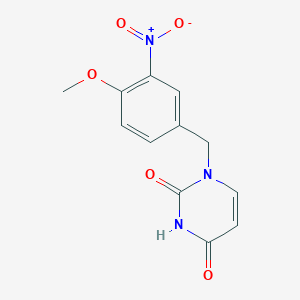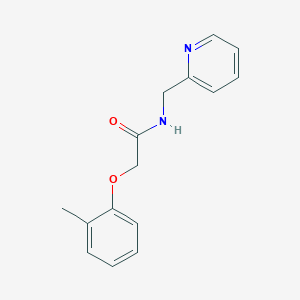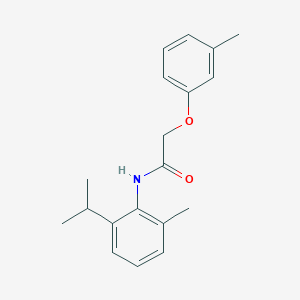
1-(4-methoxy-3-nitrobenzyl)-2,4(1H,3H)-pyrimidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methoxy-3-nitrobenzyl)-2,4(1H,3H)-pyrimidinedione is a pyrimidine derivative, a class of compounds that have a wide range of applications in various fields of chemistry and biology. Pyrimidine derivatives have been studied for their potential in medicinal chemistry, particularly in the synthesis of novel compounds with specific biological activities (Agarkov et al., 2023).
Synthesis Analysis
The synthesis of pyrimidine derivatives like this compound typically involves the reaction of nitrogen heterocycles with specific reagents. For instance, Harutyunyan (2016) describes a reaction involving 4-methoxy-3-nitrobenzyl chloride in the presence of potassium carbonate to yield corresponding N-(4-methoxy-3-nitrobenzyl) derivatives (Harutyunyan, 2016).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is often analyzed using techniques like single crystal X-ray diffraction (SCXRD). This method allows for an understanding of the crystal structure and the hydrogen bonding patterns, which are crucial for the compound's properties and biological activity (Agarkov et al., 2023).
Chemical Reactions and Properties
Pyrimidine derivatives undergo various chemical reactions that are central to their biological activity. For example, the study by Harutyunyan (2016) discusses the formation of N,N′-bis(4-methylamino-3-nitrobenzyl)urea from a specific pyrimidine derivative, highlighting the compound's reactivity (Harutyunyan, 2016).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as their crystal packing and stability, can be studied through X-ray diffraction analysis and spectroscopy. These properties are important for understanding the compound's behavior in various environments and its potential applications (Agarkov et al., 2023).
Chemical Properties Analysis
Chemical properties such as the compound's reactivity, interaction with other molecules, and potential biological activity are central to the study of pyrimidine derivatives. These properties are often determined through various chemical reactions and biological assays to understand the compound's potential use in medicinal chemistry (Harutyunyan, 2016).
Propiedades
IUPAC Name |
1-[(4-methoxy-3-nitrophenyl)methyl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O5/c1-20-10-3-2-8(6-9(10)15(18)19)7-14-5-4-11(16)13-12(14)17/h2-6H,7H2,1H3,(H,13,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSOSOSFPAWZWJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C=CC(=O)NC2=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R*,5R*)-6-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-(pyrazin-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5652387.png)
![2-(3-methoxypropyl)-8-[(5-methyl-1H-pyrazol-1-yl)acetyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5652391.png)

![8-(3-allyl-4-methoxybenzoyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5652402.png)
![5-acetyl-10-methyl-5,10-dihydroindolo[3,2-b]indole](/img/structure/B5652417.png)


![3-(2,4-dimethylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B5652445.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(2-chlorophenyl)acetamide](/img/structure/B5652449.png)
![N,N-dimethyl-2-({[(5-methyl-1H-pyrazol-1-yl)acetyl]amino}methyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5652453.png)

![(4aR*,8aR*)-2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-7-(methylsulfonyl)octahydro-2,7-naphthyridin-4a(2H)-ol](/img/structure/B5652461.png)